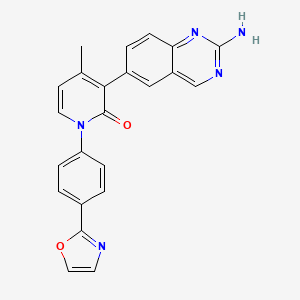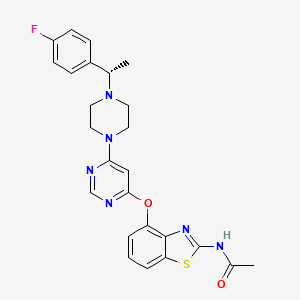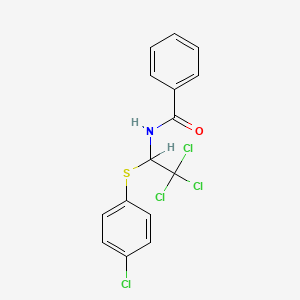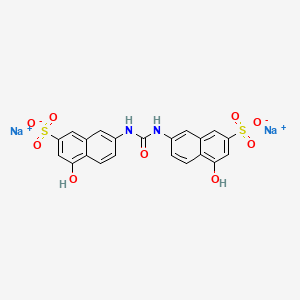
Aminoquinuride
Overview
Description
Preparation Methods
Aminoquinuride can be synthesized through various synthetic routes. One common method involves the reaction of 4-aminoquinoline with isocyanates to form the corresponding urea derivative . The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of aminoquinuride involves its binding to specific molecular targets. For example, this compound binds to glycosaminoglycans (GAGs) and influences their function . It has also been shown to inhibit the action of SEVI, which can increase HIV infectivity . Additionally, this compound has been found to reduce inflammation but inhibit remyelination in murine models of multiple sclerosis .
Comparison with Similar Compounds
Aminoquinuride is unique among 4-aminoquinolines due to its specific binding properties and biological activities. Similar compounds include:
Properties
CAS No. |
3811-56-1 |
|---|---|
Molecular Formula |
C21H20N6O |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1,3-bis(4-amino-2-methylquinolin-6-yl)urea |
InChI |
InChI=1S/C21H20N6O/c1-11-7-17(22)15-9-13(3-5-19(15)24-11)26-21(28)27-14-4-6-20-16(10-14)18(23)8-12(2)25-20/h3-10H,1-2H3,(H2,22,24)(H2,23,25)(H2,26,27,28) |
InChI Key |
HOUSDILKOJMENG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N |
Appearance |
Solid powder |
Key on ui other cas no. |
3811-56-1 5424-37-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
5424-37-3 (di-hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aminochincarbamidum, Aminoquin carbamide, Aminoquinuride, Surfen |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester](/img/structure/B1667043.png)






